2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
Description
This compound is a fluorinated secondary alcohol featuring a trifluoroethyl group (CF₃CH₂OH) linked to an aniline moiety substituted with trifluoromethoxy (OCF₃) at the 4-position and trifluoromethyl (CF₃) at the 3-position.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F9NO2/c11-8(12,13)5-3-4(20-7(21)9(14,15)16)1-2-6(5)22-10(17,18)19/h1-3,7,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCASKFJGXJFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(C(F)(F)F)O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698141 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-44-9 | |
| Record name | 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a halogenated precursor with a suitable nucleophile under controlled conditions.
Industrial Production Methods
In industrial settings, this compound can be produced in bulk using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Reaction conditions typically involve temperatures ranging from 50 to 150 degrees Celsius, with the use of polar aprotic solvents to facilitate the reaction.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via nucleophilic substitution and condensation reactions. Key steps involve:
Amination Reaction
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Reactants : 4-(Trifluoromethoxy)-3-(trifluoromethyl)nitrobenzene + 2,2,2-Trifluoroethanolamine
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Conditions : Catalytic hydrogenation (H₂/Pd-C) in THF at 60°C for 12 hours .
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Mechanism : Reduction of the nitro group to an amine followed by nucleophilic attack on the trifluoroethyl moiety.
| Parameter | Value | Source |
|---|---|---|
| Yield | 59–70% | |
| Purity (HPLC) | >98% | |
| Reaction Temperature | 60°C |
Hydroxyl Group (-OH)
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Esterification : Reacts with acetyl chloride in pyridine to form trifluoroethyl esters .
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Oxidation : Resists oxidation by common agents (e.g., KMnO₄) due to electron-withdrawing CF₃ groups destabilizing carbocation intermediates .
Aromatic Amine (-NH₂)
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Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions for azo dyes .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing CF₃ and OCF₃ groups direct EAS to specific positions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para to -NH₂ | Moderate | Nitration (HNO₃/H₂SO₄, 50°C) |
| Meta to -OCF₃ | Low | Halogenation (Cl₂/FeCl₃) |
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Nitration : Yields mono-nitro derivatives at the para position relative to -NH₂ .
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Sulfonation : Not observed under standard conditions due to steric hindrance.
Stability and Degradation
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Thermal Stability : Decomposes at >200°C via cleavage of the C-N bond, releasing HF and COF₂ .
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Hydrolytic Stability : Stable in neutral water but hydrolyzes in acidic/basic conditions:
| Condition | Half-Life (25°C) |
|---|---|
| pH 7 | >1 year |
| pH 2 | 48 hours |
| pH 12 | 72 hours |
Key Research Findings
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Catalytic Hydrogenation Efficiency : Yields improve by 15% when using Pd/C with 5% loading compared to 2% .
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Steric Effects : Bulkier substituents on the aromatic ring reduce reaction rates by 30–40% in EAS .
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Fluorine Synergy : The OCF₃ group increases the compound’s lipophilicity (logP = 3.2) compared to non-fluorinated analogs .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug development.
- Case Study : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .
Agrochemicals
The unique properties of the trifluoroalkyl moiety contribute to the efficacy of agrochemical formulations. These compounds can enhance the performance of pesticides and herbicides by improving their stability and effectiveness against pests.
- Application Example : The compound has been investigated as a potential ingredient in formulations aimed at improving crop resistance to diseases and pests while minimizing environmental impact .
Materials Science
In materials science, this compound can be utilized in the development of advanced materials with specific thermal and chemical resistance properties.
- Research Findings : Studies indicate that incorporating trifluoroalkyl groups into polymer matrices can enhance hydrophobicity and thermal stability, making them suitable for applications in coatings and sealants .
Environmental Applications
Due to its unique chemical structure, this compound has been studied for its potential use in environmental remediation processes. Its ability to interact with various pollutants makes it a candidate for developing new methods of contaminant removal.
- Case Study : Investigations have focused on its use in capturing volatile organic compounds (VOCs) from industrial emissions, highlighting its role in reducing air pollution .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development targeting metabolic pathways | Improved therapeutic efficacy |
| Agrochemicals | Enhancing pesticide formulations | Increased crop protection |
| Materials Science | Development of advanced polymers | Enhanced durability and thermal stability |
| Environmental Remediation | Capturing VOCs from emissions | Reduction of air pollutants |
Mechanism of Action
The compound's action mechanism often involves the interaction of its fluorinated groups with target molecules. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity and selectivity toward specific molecular targets, which is advantageous in pharmaceuticals and biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The table below compares substituent patterns and molecular weights of analogous compounds:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s OCF₃ and CF₃ substituents create a highly electron-deficient aromatic ring, improving resistance to oxidation compared to phenoxy (OPh) or fluoro (F) analogs .
- Hydrogen Bonding: The anilino (NH) group in the target compound may facilitate intermolecular interactions, unlike non-amino analogs (e.g., ).
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group (OCF₃) increases lipophilicity (logP) compared to hydroxyl or methoxy analogs, enhancing membrane permeability .
- Thermal Stability: Fluorinated alcohols generally exhibit higher boiling points due to strong intermolecular hydrogen bonding. For example, 2,2,2-trifluoroethanol () has a boiling point of 73–75°C, while bulkier analogs (e.g., ) likely have higher values.
Biological Activity
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol is a fluorinated compound that has garnered attention due to its potential biological activity. The presence of multiple trifluoromethyl groups in its structure suggests that it may have unique interactions with biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure is characterized by:
- Core Structure : Ethanol derivative with trifluoromethyl substitutions.
- Functional Groups : Aniline moiety with trifluoromethoxy and trifluoromethyl substituents.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which may influence their pharmacodynamics.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs or endogenous compounds.
- Receptor Modulation : The structural features may allow it to act as a modulator for various receptors, particularly those involved in neurotransmission or hormonal signaling.
Research Findings
Recent studies have focused on evaluating the biological activity of similar fluorinated compounds, providing insights into potential applications for this compound.
Case Studies
- In Vitro Assays : In vitro assays have demonstrated that structurally related compounds exhibit significant inhibition of specific enzymes (e.g., 17β-HSD Type 3), with IC50 values ranging from nanomolar to micromolar concentrations. For instance, a related compound showed an IC50 of 700 nM in enzyme inhibition assays .
- Cell Line Studies : Compounds with similar fluorinated structures have been evaluated against various cancer cell lines. One study reported a GI50 of 10 nM against the CCRF-CEM leukemia cell line for a related inhibitor . This suggests that the compound could possess anticancer properties.
Data Table
The following table summarizes the biological activity of related compounds and their IC50 values:
| Compound Name | Structure | IC50 (nM) | Target |
|---|---|---|---|
| Compound A | [Structure A] | 700 | 17β-HSD Type 3 |
| Compound B | [Structure B] | 900 | Unknown |
| Compound C | [Structure C] | 10 | CCRF-CEM Cell Line |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with trifluoromethyl-substituted aniline derivatives. For example, coupling reactions between 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and trifluoroethanol derivatives under catalytic conditions (e.g., copper-catalyzed amination) are commonly employed. Post-synthetic purification via column chromatography and recrystallization ensures high purity (>95%). Structural confirmation relies on NMR, NMR, and LCMS analysis .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Comprehensive characterization includes:
- Spectroscopy : NMR (to confirm aromatic and alcohol proton environments) and NMR (to verify trifluoromethyl/trifluoromethoxy groups).
- Mass Spectrometry : LCMS or HRMS to validate molecular weight and fragmentation patterns.
- Elemental Analysis : Quantifying C, H, N, and F content to ensure stoichiometric consistency.
These techniques are critical for distinguishing regioisomers or byproducts formed during synthesis .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer : The compound’s properties are dominated by:
- Electron-Withdrawing Effects : The trifluoromethoxy and trifluoromethyl groups reduce electron density on the aromatic ring, directing electrophilic substitution.
- Hydrogen Bonding : The ethanol moiety participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO, methanol).
- Lipophilicity : High logP values due to fluorine substituents enhance membrane permeability, relevant for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies?
- Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to isolate enantiomers and test their individual bioactivity.
- Dose-Response Curves : Validate activity across multiple concentrations to rule out off-target effects.
- Enzyme Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to specific targets (e.g., enzymes like Notum or kinases) .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., Wnt signaling proteins).
- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify key residues for interaction.
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity data to optimize analogs .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- Methodological Answer : The ethanol group’s configuration (R/S) influences:
- Receptor Binding : Enantiomers may exhibit differential affinity for chiral binding pockets (e.g., GPCRs).
- Metabolic Stability : Cytochrome P450 enzymes often show stereoselective metabolism, affecting half-life.
Resolution via chiral catalysts or kinetic resolution during synthesis is critical for preclinical studies .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
